molecular formula C32H29ClFN5O B12000320 2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12000320
M. Wt: 554.1 g/mol
InChI Key: ZIGUPKWYDYCYGL-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of various substituents through nucleophilic substitution, Friedel-Crafts alkylation, or other organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new substituents at targeted positions.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile would depend on its interaction with biological targets.

Medicine

In medicine, similar compounds have been explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Detailed pharmacological studies are required to determine the efficacy and safety of this compound.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or other chemical products. Its unique properties can be leveraged to create innovative solutions in various fields.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with various substituents. Examples may include:

  • 2-(4-Chlorobenzyl)-1-[4-(3-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-(4-Chlorobenzyl)-1-[4-(4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

The uniqueness of 2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific combination of substituents, which may confer distinct biological activities, chemical reactivity, and physical properties. Comparing its effects and applications with similar compounds helps to highlight its potential advantages and limitations.

Properties

Molecular Formula

C32H29ClFN5O

Molecular Weight

554.1 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C32H29ClFN5O/c1-21-25(17-22-7-10-24(33)11-8-22)32(39-29-6-4-3-5-28(29)36-31(39)26(21)19-35)38-15-13-37(14-16-38)20-23-9-12-30(40-2)27(34)18-23/h3-12,18H,13-17,20H2,1-2H3

InChI Key

ZIGUPKWYDYCYGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)N5CCN(CC5)CC6=CC(=C(C=C6)OC)F)C#N

Origin of Product

United States

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